

# Technical Support Center: Troubleshooting Ceftazidime Sodium Instability in Solution

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceftazidime sodium**

Cat. No.: **B1231384**

[Get Quote](#)

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the instability of **Ceftazidime sodium** in solution.

## Frequently Asked Questions (FAQs)

### My Ceftazidime solution turned yellow after reconstitution. What is the cause and is it still usable?

A yellowish discoloration of a reconstituted Ceftazidime solution can indicate degradation of the drug.<sup>[1]</sup> This color change is often associated with exposure to heat and ultraviolet (UV) radiation.<sup>[1]</sup> The appearance of color suggests that the chemical structure of Ceftazidime has been altered, which can lead to a loss of potency and the formation of potentially harmful degradation products. It is generally recommended to discard discolored solutions to ensure the safety and efficacy of your experiment.

### What are the primary factors that contribute to the degradation of Ceftazidime in an aqueous solution?

The stability of Ceftazidime in solution is influenced by several environmental factors:

- Temperature: Increased temperature accelerates the degradation of Ceftazidime.<sup>[1][2]</sup> Stability is significantly higher at refrigerated temperatures (2-8°C) compared to room temperature.<sup>[3][4]</sup>

- Light: Exposure to both UV and visible light can cause significant degradation.[1][5] It is crucial to protect Ceftazidime solutions from light.[6]
- pH: Ceftazidime is most stable in a pH range of 4.5 to 6.5.[2] Both acidic and alkaline conditions can catalyze its hydrolysis.[2][7]
- Concentration: The rate of degradation can be concentration-dependent.
- Buffers: Certain buffer salts, such as formate, acetate, phosphate, and borate, can accelerate the hydrolysis of Ceftazidime.[2]

## I have to prepare a Ceftazidime solution for a continuous infusion experiment. What are the recommended storage conditions and for how long is it stable?

For continuous infusion, Ceftazidime solutions (4% to 12%) are considered stable, with less than 10% degradation, for up to 24 hours when stored at a maximum temperature of 25°C (77°F).[8][9][10] To ensure maximum potency, it is advisable to prepare the solution fresh and use it within this timeframe. If longer storage is required, refrigeration is recommended. For instance, reconstituted solutions for injection are stable for up to 3 days under refrigeration.[11][12]

## I am observing precipitation after mixing my Ceftazidime solution with another drug. What could be the cause?

Precipitation indicates a physical incompatibility between Ceftazidime and the other drug. Ceftazidime is known to be incompatible with several other intravenous medications. Some common examples of drugs that cause precipitation or other physical incompatibilities with Ceftazidime include:

- Vancomycin[8][11]
- Nicardipine[8]
- Midazolam[8]

- Propofol[8]
- Erythromycin and Clarithromycin (at high concentrations)[8][9]

It is crucial to check compatibility charts and avoid mixing Ceftazidime with these and other incompatible drugs in the same solution or infusion line.[11]

## What are the main degradation products of Ceftazidime, and are they harmful?

The primary degradation pathways of Ceftazidime involve the hydrolysis of the  $\beta$ -lactam ring.[7][13][14] This process leads to the formation of several degradation products, with the most notable being:

- Pyridine: This is a known toxic compound.[15] Its formation is a significant concern, and its levels are often monitored during stability studies.[15][16]
- $\Delta^2$ -isomer of Ceftazidime: This is an inactive isomer of the parent drug.[3]
- Other degradation products: Opening of the  $\beta$ -lactam ring can lead to other derivatives.[17]

The formation of these products results in a loss of antibacterial activity and can introduce toxic impurities into the solution.

## Quantitative Data Summary

The stability of **Ceftazidime sodium** in solution is highly dependent on various factors. The following tables summarize the quantitative data on its stability under different conditions.

Table 1: Effect of Temperature and Light on Ceftazidime Degradation in Reconstituted Solution

| Condition                  | Exposure Time | Degradation (%) | Reference           |
|----------------------------|---------------|-----------------|---------------------|
| Heating at 45°C            | 24 hours      | ~85%            | <a href="#">[1]</a> |
| UV Radiation (254 nm)      | 24 hours      | ~85%            | <a href="#">[1]</a> |
| Visible Radiation (320 nm) | 24 hours      | ~85%            | <a href="#">[1]</a> |

Table 2: Stability of Ceftazidime Solutions at Different Temperatures

| Concentration     | Temperature         | Duration | Stability                  | Reference                                                    |
|-------------------|---------------------|----------|----------------------------|--------------------------------------------------------------|
| 4% - 12%          | ≤ 25°C (77°F)       | 24 hours | <10% degradation           | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| 100 and 200 mg/mL | 21-23°C             | 8 hours  | Stable (>90% remaining)    | <a href="#">[4]</a>                                          |
| 100 and 200 mg/mL | 4°C                 | 96 hours | Stable (>90% remaining)    | <a href="#">[4]</a>                                          |
| Low concentration | Ambient Temperature | 72 hours | Stable (>90% remaining)    | <a href="#">[18]</a>                                         |
| Low concentration | Refrigerator        | 17 days  | Stable (>90% remaining)    | <a href="#">[18]</a>                                         |
| Low concentration | Freezer             | 60 days  | No significant degradation | <a href="#">[18]</a>                                         |

Table 3: Compatibility of Ceftazidime with Other Drugs

| Co-administered Drug                               | Compatibility                | Reference |
|----------------------------------------------------|------------------------------|-----------|
| Vancomycin                                         | Incompatible (Precipitation) | [8][11]   |
| Nicardipine                                        | Incompatible (Physical)      | [8]       |
| Midazolam                                          | Incompatible (Physical)      | [8]       |
| Propofol                                           | Incompatible (Physical)      | [8]       |
| N-acetylcysteine                                   | Incompatible (Chemical)      | [8]       |
| Aminoglycosides (Gentamicin, Tobramycin, Amikacin) | Compatible                   | [8][9]    |
| Fluconazole                                        | Compatible                   | [8][9]    |
| Furosemide                                         | Compatible                   | [8][9]    |

## Experimental Protocols

### Protocol 1: Forced Degradation Study of Ceftazidime

This protocol is used to intentionally degrade the drug substance to understand its degradation pathways and to develop stability-indicating analytical methods.[14]

#### Materials:

- Ceftazidime stock solution (1 mg/mL in water or 50:50 acetonitrile/water)
- 0.1 N Hydrochloric acid (HCl)
- 0.1 N Sodium hydroxide (NaOH)
- 20% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Hot air oven or water bath (60°C)
- HPLC system with UV detector

#### Procedure:

- Acid Hydrolysis:
  - Mix 1 mL of the Ceftazidime stock solution with 1 mL of 0.1 N HCl.
  - Incubate the mixture at 60°C for 30 minutes.
  - Cool the solution to room temperature.
  - Neutralize with an equivalent amount of 0.1 N NaOH.
  - Dilute to a suitable concentration with the mobile phase for HPLC analysis.[\[14\]](#)
- Base Hydrolysis:
  - Mix 1 mL of the Ceftazidime stock solution with 1 mL of 0.1 N NaOH.
  - Incubate the mixture at 60°C for 30 minutes.
  - Cool the solution to room temperature.
  - Neutralize with an equivalent amount of 0.1 N HCl.
  - Dilute to a suitable concentration with the mobile phase for HPLC analysis.[\[14\]](#)
- Oxidative Degradation:
  - Mix 1 mL of the Ceftazidime stock solution with 1 mL of 20% H<sub>2</sub>O<sub>2</sub>.
  - Incubate the solution at 60°C for 30 minutes.
  - Cool the solution to room temperature.
  - Dilute to a suitable concentration with the mobile phase for HPLC analysis.[\[14\]](#)
- Thermal Degradation:
  - Place the Ceftazidime stock solution in a hot air oven at 60°C for a specified period.

- After the exposure period, prepare the sample for HPLC analysis by diluting it with the mobile phase.[[14](#)]
- Photodegradation:
  - Expose the Ceftazidime stock solution to UV (254 nm) and visible (320 nm) radiation for a defined duration.[[1](#)]
  - At time intervals, dissolve or dilute the samples in sterile distilled water for analysis.[[1](#)]

Analysis:

- Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify the intact Ceftazidime and its degradation products.[[14](#)]

## Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ceftazidime and its Degradation Products

This method is commonly used to assess the stability of Ceftazidime.[[19](#)][[20](#)]

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., LiChrosorb RP-18, 250 x 4 mm I.D.)[[7](#)]

Mobile Phase:

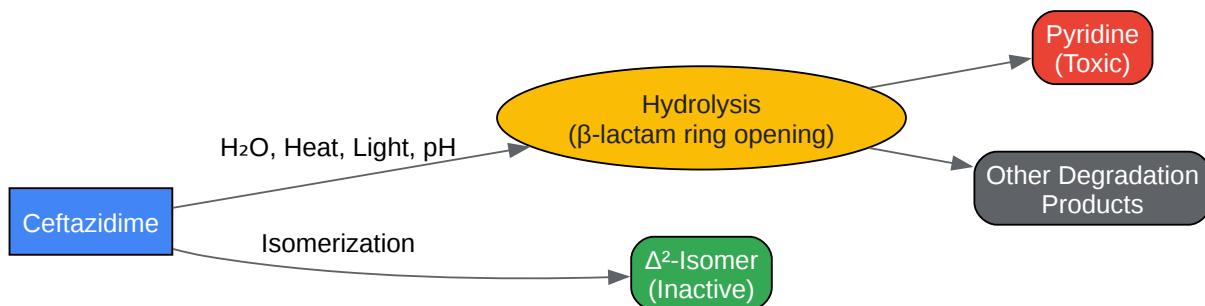
- A mixture of water, acetate buffer (0.5 mol/L, pH 5.0), and acetonitrile in a ratio of 933:17:50 (v/v/v).[[7](#)]
- Alternatively, a mixed phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and acetonitrile (60:40 % v/v) can be used.[[20](#)]

Flow Rate:

- 1.0 mL/min[[7](#)][[20](#)]

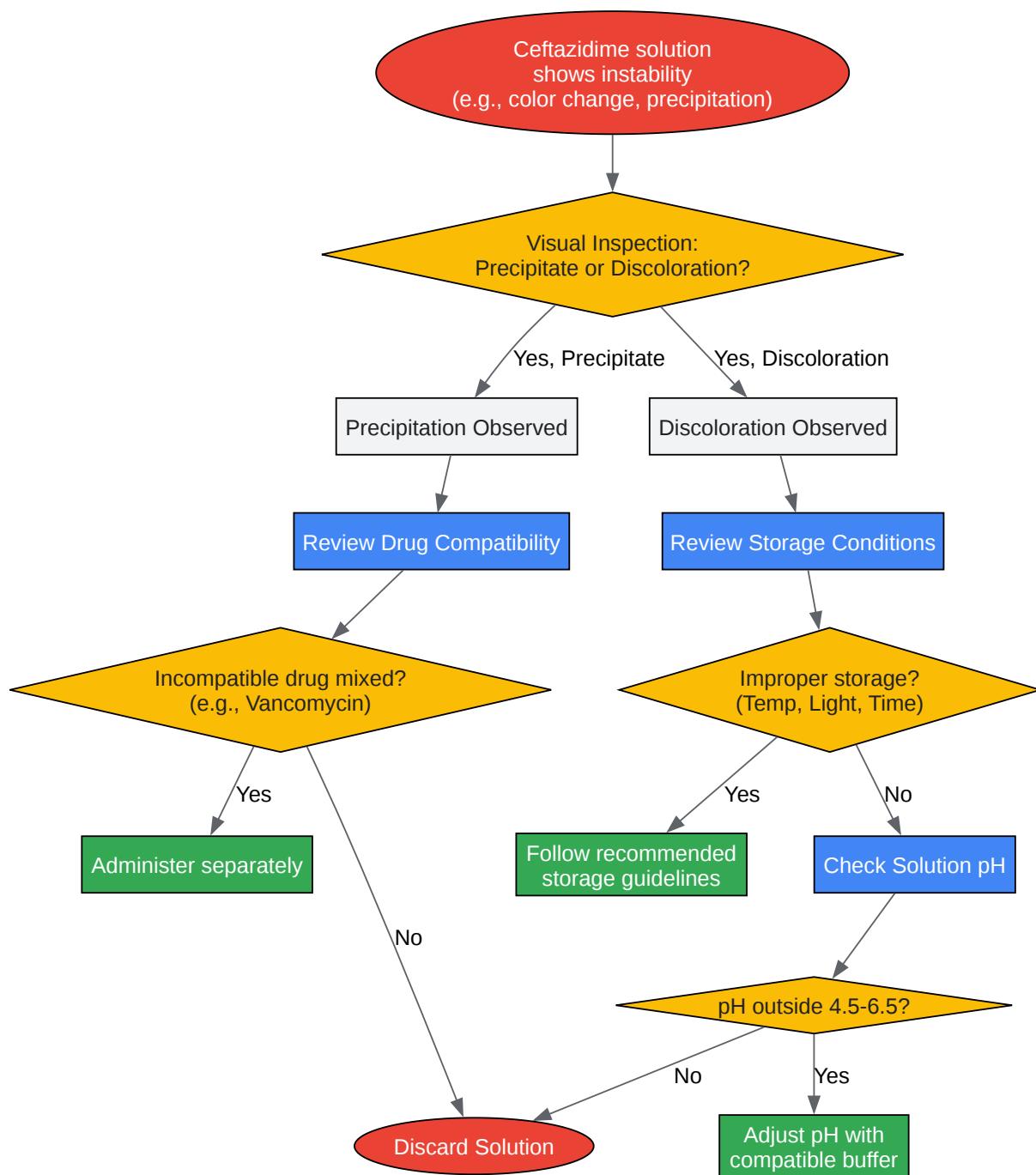
**Detection Wavelength:**

- 254 nm[7] or 231 nm[20]


**Internal Standard:**

- Acetaminophen (0.1 mg/ml) can be used.[7]

**Procedure:**


- Prepare the mobile phase and degas it.
- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
- Prepare the sample solutions (from stability studies) and the standard solution of Ceftazidime at known concentrations.
- Inject a fixed volume (e.g., 20  $\mu$ L) of the standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the retention times and peak areas for Ceftazidime and its degradation products.
- Calculate the concentration of remaining Ceftazidime and the formation of degradation products over time.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Primary degradation pathways of Ceftazidime in solution.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for Ceftazidime solution instability.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. recentscientific.com [recentscientific.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. globalrph.com [globalrph.com]
- 12. drugs.com [drugs.com]
- 13. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. e-opat.com [e-opat.com]

- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijnrd.org [ijnrd.org]
- 20. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Ceftazidime Sodium Instability in Solution]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1231384#troubleshooting-ceftazidime-sodium-instability-in-solution\]](https://www.benchchem.com/product/b1231384#troubleshooting-ceftazidime-sodium-instability-in-solution)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)